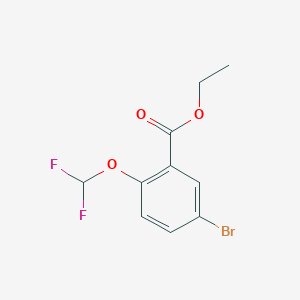

Ethyl 5-bromo-2-(difluoromethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-2-15-9(14)7-5-6(11)3-4-8(7)16-10(12)13/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPBYRBWCGUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661127 | |

| Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-60-7 | |

| Record name | Ethyl 5-bromo-2-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Use of difluoromethylating reagents such as difluoromethyl bromide or chlorides.

- Catalysts like potassium carbonate or cesium carbonate facilitate the nucleophilic substitution.

- Reactions are performed in polar aprotic solvents such as acetone or dimethylformamide (DMF) at temperatures between 0°C and room temperature.

Research Findings:

- Studies indicate that the efficiency of difluoromethoxy incorporation benefits from low-temperature conditions to minimize side reactions and maximize yield.

Esterification to Form Ethyl Ester

The final step involves esterification of the halogenated benzoic acid derivative to produce the ethyl ester.

Typical Procedure:

- Reaction of the halogenated acid with ethanol in the presence of catalytic sulfuric acid or p-toluenesulfonic acid.

- Reflux conditions are maintained to drive ester formation.

- Post-reaction, the mixture is neutralized, extracted, and purified via column chromatography or recrystallization.

Data:

- Esterification yields are generally high (>85%) when optimized, with reaction times around 4-6 hours under reflux.

Summary of Preparation Route

| Step | Reaction | Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Halogenation | NBS, Br₂ | Mild, controlled temperature | Introduce bromine at specific position |

| 2 | Fluorination | Difluoromethylating agent | -10°C to 0°C | Attach difluoromethoxy group |

| 3 | Esterification | Ethanol, acid catalyst | Reflux | Form ethyl ester |

Representative Data Table

| Reaction Step | Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Bromination | NBS or Br₂ | 0°C to room temp | 80-90% | Selective at ortho/para positions |

| Difluoromethoxy substitution | Difluoromethyl reagent | -10°C to 0°C | 75-85% | Requires inert atmosphere |

| Esterification | Ethanol, sulfuric acid | Reflux | 85-95% | Purification by chromatography |

Research Findings and Optimization Strategies

- Reaction Temperature Control: Maintaining low temperatures during halogenation and fluorination minimizes side reactions and improves regioselectivity.

- Reagent Purity: High purity reagents, especially difluoromethylating agents, significantly influence overall yield.

- Catalyst Choice: Catalysts such as potassium carbonate or cesium carbonate enhance nucleophilic substitution efficiency.

- Reaction Time: Extended reaction times during esterification and fluorination improve conversion rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 5-substituted-2-(difluoromethoxy)benzoates.

Oxidation: 5-bromo-2-(difluoromethoxy)benzoic acid.

Reduction: 5-bromo-2-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-2-(difluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-Bromo-2-(Trifluoromethoxy)Benzoate (C₁₀H₈BrF₃O₃, CAS: 476471-37-1)

- Substituent Comparison : Replaces the difluoromethoxy (-OCF₂) group with a trifluoromethoxy (-OCF₃) moiety.

- However, the larger substituent may reduce solubility in polar solvents .

- Applications : Trifluoromethoxy derivatives are often prioritized in drug design for their superior pharmacokinetic profiles.

Ethyl 5-Bromo-2-Chloro-4-Fluorobenzoate (C₉H₇BrClFO₂, CAS: 351325-30-9)

- Substituent Comparison : Features chlorine at the 2-position and fluorine at the 4-position instead of -OCF₂.

- Impact : Halogen diversity (Br, Cl, F) introduces varied electronic effects. Chlorine’s inductive electron withdrawal may increase acidity at the ester carbonyl, while fluorine’s small size minimally affects steric hindrance. This compound could exhibit distinct reactivity in nucleophilic substitution reactions .

- Toxicity Profile: Chlorinated benzoates often show higher dermal irritation compared to fluorinated analogs, as noted in safety assessments of related esters .

3-[5-Bromo-2-(Difluoromethoxy)Phenyl]Propanoic Acid (C₁₀H₉BrF₂O₃, CAS: 1086386-07-3)

- Functional Group Comparison: Replaces the ethyl ester with a propanoic acid group.

- Impact : The carboxylic acid moiety increases polarity and hydrogen-bonding capacity, improving water solubility but reducing membrane permeability. This structural shift makes the compound more suitable for applications requiring ionic interactions, such as enzyme inhibition .

Ethyl 5-Bromo-2-(Ethylamino)Benzoate (No CAS Provided)

- Substituent Comparison: Substitutes -OCF₂ with an ethylamino (-NHCH₂CH₃) group.

- Impact: The amino group is electron-donating, opposing the electron-withdrawing nature of -OCF₂. Such derivatives may serve as intermediates in the synthesis of amine-functionalized pharmaceuticals .

Structural and Functional Analysis Table

Biological Activity

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

Ethyl 5-bromo-2-(difluoromethoxy)benzoate is characterized by the presence of a bromine atom and a difluoromethoxy group, which significantly influence its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 281.06 g/mol.

The biological activity of Ethyl 5-bromo-2-(difluoromethoxy)benzoate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to biological targets, while the difluoromethoxy group may affect the compound's lipophilicity and selectivity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that Ethyl 5-bromo-2-(difluoromethoxy)benzoate exhibits multiple biological activities:

- Anticancer Potential : Compounds with halogen substituents are often investigated for their anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through enzyme inhibition pathways .

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects, making it a candidate for further exploration in infectious disease research .

- Enzyme Interaction Studies : The compound has been employed in studies focusing on enzyme interactions, particularly in the context of kinase inhibitors .

Case Studies

Several studies have explored the biological implications of Ethyl 5-bromo-2-(difluoromethoxy)benzoate:

- Study on Kinase Inhibition : A high-throughput screening identified this compound as a potential inhibitor of salt-inducible kinases (SIK), with IC50 values indicating moderate potency against SIK1, SIK2, and SIK3 . This suggests its role in modulating pathways involved in cellular growth and metabolism.

- Pharmacokinetic Properties : Research into the pharmacokinetic properties revealed that modifications to the molecule could enhance its bioavailability and therapeutic efficacy .

Table 1: Biological Activities of Ethyl 5-bromo-2-(difluoromethoxy)benzoate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-bromo-2-(difluoromethoxy)benzoate, and how do reaction conditions affect yield and purity?

- Methodological Answer :

- Bromination : Start with a benzoic acid derivative (e.g., 2-(difluoromethoxy)benzoic acid) and brominate using HBr or Br₂ in the presence of aqueous H₂SO₄. Evidence shows bromination under acidic conditions achieves 93–99% purity for structurally related compounds .

- Esterification : React the brominated benzoic acid with ethanol via acid-catalyzed esterification (e.g., H₂SO₄ or HCl). Monitor reaction completion using TLC or HPLC.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of ethanol .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.34 ppm for CH₃ in ethyl groups; δ 160–165 ppm for carbonyl carbons). Use CDCl₃ or DMSO-d₆ as solvents .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 320–330 for brominated esters) .

- Elemental Analysis : Validate C, H, Br, and F content (±0.3% deviation) .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The electron-withdrawing difluoromethoxy group (-OCF₂) enhances electrophilicity at the ortho and para positions, facilitating NAS.

- Experimental Design : React with amines (e.g., piperidine) in DMF at 80–100°C. Monitor regioselectivity via HPLC and compare with non-fluorinated analogs .

- Data Interpretation : Higher reaction rates at the para position (vs. meta) indicate electronic effects dominate over steric hindrance .

Q. What in vitro models are suitable for evaluating the compound’s cytotoxicity and mechanism of action?

- Methodological Answer :

- Cell Lines : Use Hep-2 (human epithelial), HeLa (cervical cancer), or human keratinocytes. Dose-response curves (0.1–100 µM) over 48–72 hours .

- Assays :

- MTT assay for viability.

- Flow cytometry for apoptosis (Annexin V/PI staining).

- ROS detection (DCFH-DA probe) to assess oxidative stress .

- Controls : Include ethyl benzoate and bromobenzene derivatives to isolate the effects of the difluoromethoxy group .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Hypothesis Testing : Compare metabolic activity (e.g., CYP450 expression) between cell lines using qPCR.

- Experimental Replication : Standardize culture conditions (e.g., serum-free media) to minimize variability.

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers or cell-specific sensitivities .

Q. What pharmacokinetic parameters should be prioritized when analyzing metabolic stability via LC-MS/MS?

- Methodological Answer :

- Key Parameters :

- Half-life (t₁/₂) : Incubate with liver microsomes (human/rat) and measure parent compound depletion.

- Clearance (Cl) : Use hepatocyte suspensions to estimate hepatic extraction ratio.

- LC-MS/MS Conditions :

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: Acetonitrile/0.1% formic acid.

- Ionization: ESI+ for protonated adducts .

Q. How can structure-activity relationship (SAR) studies optimize antitumor activity in derivatives?

- Methodological Answer :

- Modification Sites :

- Bromine Position : Compare 5-bromo vs. 4-bromo analogs (e.g., Ethyl 4-bromo-2-(difluoromethoxy)benzoate) for IC₅₀ shifts in MCF-7 cells .

- Ester Group : Replace ethyl with methyl or benzyl to alter lipophilicity (logP) and membrane permeability .

- In Vivo Validation : Use xenograft models (e.g., BALB/c mice) to assess tumor growth inhibition and bioavailability .

Q. What strategies mitigate solvent-induced discrepancies in NMR chemical shift assignments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.